2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate
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Overview
Description
2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is a complex organic compound that features a combination of bromobenzyl, chlorophenyl, methoxy, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate typically involves multiple steps, starting with the preparation of the individual components. The bromobenzyl group can be introduced through a free radical bromination reaction using N-bromosuccinimide (NBS) under light or heat conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and large-scale batch reactors for the Fischer indole synthesis. The final coupling of the bromobenzyl and indole components would be carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form a benzyl alcohol or benzaldehyde derivative.
Reduction: The carbonyl group in the chlorophenyl moiety can be reduced to form an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield benzaldehyde, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The bromobenzyl and chlorophenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: This compound shares the bromobenzyl and chlorophenyl groups but differs in the presence of a piperazine ring instead of an indole moiety.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound features a similar indole structure but with different substituents.
Uniqueness
2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is unique due to its combination of bromobenzyl, chlorophenyl, methoxy, and indole groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C26H21BrClNO4 |
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Molecular Weight |
526.8 g/mol |
IUPAC Name |
(2-bromophenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C26H21BrClNO4/c1-16-21(14-25(30)33-15-18-5-3-4-6-23(18)27)22-13-20(32-2)11-12-24(22)29(16)26(31)17-7-9-19(28)10-8-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
QESPOSJCPCRGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC4=CC=CC=C4Br |
Origin of Product |
United States |
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